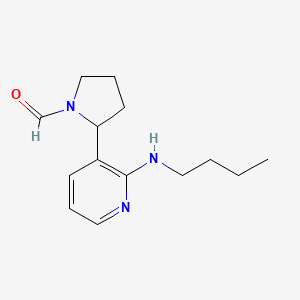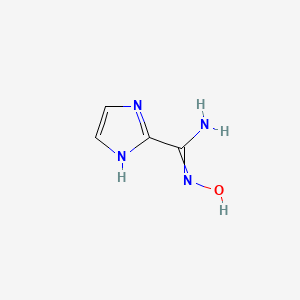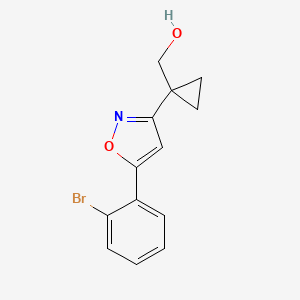
6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group, an ethyl group, and a methoxyethyl group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and alkylating agents.
Alkylation Reaction: The key step involves the alkylation of the pyridine ring with chloromethyl and ethyl groups. This is usually achieved using reagents like chloromethyl methyl ether and ethyl iodide under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions. Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Hydrolysis: The methoxyethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiourea, and primary amines are used under mild to moderate conditions.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxide.
Reduction: Formation of reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the chloromethyl group allows it to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-N-(2-methoxyethyl)-2-pyridinamine: Similar structure but lacks the ethyl group.
N-Ethyl-N-(2-methoxyethyl)-2-pyridinamine: Similar structure but lacks the chloromethyl group.
6-(Chloromethyl)-2-pyridinamine: Similar structure but lacks the ethyl and methoxyethyl groups.
Uniqueness
6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloromethyl group allows for covalent modification of biological targets, while the ethyl and methoxyethyl groups enhance its solubility and membrane permeability.
Propiedades
Fórmula molecular |
C11H18Cl2N2O |
|---|---|
Peso molecular |
265.18 g/mol |
Nombre IUPAC |
6-(chloromethyl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17ClN2O.ClH/c1-3-14(7-8-15-2)11-6-4-5-10(9-12)13-11;/h4-6H,3,7-9H2,1-2H3;1H |
Clave InChI |
VWFXILWINOYBPS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCOC)C1=CC=CC(=N1)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(NZ)-N-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]hydroxylamine](/img/structure/B11820006.png)



![tert-butyl (3S,4S,5S)-4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate](/img/structure/B11820031.png)
![(2S)-2-amino-3-(1H-imidazol-5-yl)-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pentanedioic acid](/img/structure/B11820032.png)

![Methyl 5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1,3-thiazole-2-carboxylate](/img/structure/B11820041.png)

![Acetamide, N-[(4R,6R)-2-(aminosulfonyl)-5,6-dihydro-6-methyl-7,7-dioxido-4H-thieno[2,3-b]thiopyran-4-yl]-, rel-](/img/structure/B11820057.png)
![ethyl (2S,3S)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]piperidine-3-carboxylate](/img/structure/B11820073.png)
![N-[1-(3-Methoxyphenyl)propan-2-yl]isobutylamine](/img/structure/B11820075.png)
![N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11820079.png)
